6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol
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Overview
Description
6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methoxyphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropurine with 2-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)methylsulfanyl]-6-[(methylsulfanyl)methyl]pyrimidin-4-ol
- 6-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Uniqueness
6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its methoxyphenylmethylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
646510-63-6 |
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Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C13H12N4O2S/c1-19-9-5-3-2-4-8(9)6-20-12-10-11(15-7-14-10)16-13(18)17-12/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
QURFDAZIGMLWGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
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